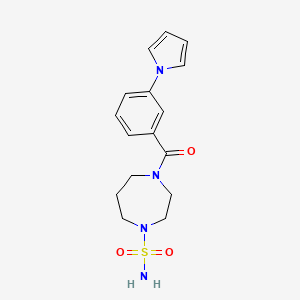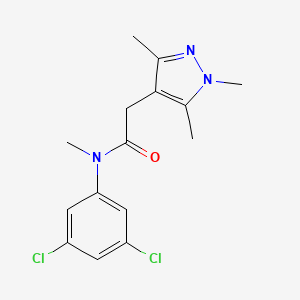
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide, also known as PBD, is a small molecule that has been extensively studied for its potential applications in scientific research. PBD belongs to a class of compounds known as DNA minor groove binders, which have been shown to exhibit potent antitumor activity. In
Applications De Recherche Scientifique
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has been shown to exhibit potent antitumor activity, with studies demonstrating its efficacy against a wide range of cancer cell lines, including breast, lung, and colon cancer. 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has also been shown to be effective against cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy.
Mécanisme D'action
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide exerts its antitumor activity by binding to the minor groove of DNA, leading to DNA damage and ultimately cell death. 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has been shown to be highly selective for cancer cells, with minimal toxicity to normal cells. The mechanism of action of 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide is complex and involves multiple pathways, including the inhibition of DNA replication and the induction of apoptosis.
Biochemical and Physiological Effects
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of tumor growth, the induction of cell death, and the suppression of angiogenesis. 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has also been shown to modulate the immune response, leading to increased tumor cell recognition and elimination.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide is its potency against a wide range of cancer cell lines, making it a promising candidate for the development of novel cancer therapies. However, 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide also has several limitations, including its poor solubility and stability, which can make it difficult to use in lab experiments.
Orientations Futures
There are several future directions for the study of 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide, including the development of more stable and soluble analogs, the optimization of its delivery to tumor cells, and the exploration of its potential applications in combination with other cancer therapies. 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide also has potential applications in other fields, such as infectious disease research and drug discovery.
Conclusion
In conclusion, 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide is a promising small molecule with potent antitumor activity and a range of potential scientific research applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for its study and development. 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide represents a promising avenue for the development of novel cancer therapies and the advancement of scientific research.
Méthodes De Synthèse
The synthesis of 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide involves several steps, including the reaction of 3-pyrrolecarboxylic acid with thionyl chloride to form 3-pyrrolecarbonyl chloride, which is then reacted with 4-(aminosulfonyl)benzoic acid to form the 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide molecule. The synthesis of 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has been optimized over the years, resulting in higher yields and improved purity.
Propriétés
IUPAC Name |
4-(3-pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c17-24(22,23)20-10-4-9-19(11-12-20)16(21)14-5-3-6-15(13-14)18-7-1-2-8-18/h1-3,5-8,13H,4,9-12H2,(H2,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPNWZBAMVDDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)N)C(=O)C2=CC(=CC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol](/img/structure/B7573820.png)

![5,6-Dimethyl-3-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pyridazine-4-carbonitrile](/img/structure/B7573826.png)
![2-(2-Chlorophenyl)-4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]morpholine](/img/structure/B7573834.png)
![[2-(1-ethylpyrrolidin-2-yl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7573850.png)
![N,N-diethyl-1-[3-(4-fluorophenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7573860.png)
![3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7573861.png)
![1-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7573869.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]amino]ethanone](/img/structure/B7573877.png)

![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]thiolane 1,1-dioxide](/img/structure/B7573880.png)

![N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7573902.png)
![2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile](/img/structure/B7573912.png)